N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .Future Directions
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIFLZAEKYOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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